1-(2-Phenylethyl)pyrazol-4-ol;hydrochloride
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Overview
Description
1-(2-Phenylethyl)pyrazol-4-ol;hydrochloride is a chemical compound with the molecular formula C11H12N2O·HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
Pyrazole derivatives are known to interact with their targets, leading to changes that result in their pharmacological effects .
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways, leading to downstream effects that contribute to their pharmacological activities .
Result of Action
It is known that pyrazole derivatives can have significant effects at the molecular and cellular levels, contributing to their pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)pyrazol-4-ol;hydrochloride typically involves the reaction of 2-phenylethylamine with 4-hydroxy-3,5-dimethylpyrazole in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization. The overall reaction can be represented as follows:
2-Phenylethylamine+4-Hydroxy-3,5-dimethylpyrazole+HCl→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylethyl)pyrazol-4-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl group in the pyrazole ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
1-(2-Phenylethyl)pyrazol-4-ol;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-Phenylpyrazole: A structurally similar compound with a phenyl group attached to the pyrazole ring.
1-(2-Phenylethyl)pyrazole: Similar to 1-(2-Phenylethyl)pyrazol-4-ol;hydrochloride but lacks the hydroxyl group.
4-Hydroxy-1-phenylpyrazole: Contains a hydroxyl group at the 4-position and a phenyl group at the 1-position.
Uniqueness
This compound is unique due to the presence of both a phenylethyl group and a hydroxyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-phenylethyl)pyrazol-4-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c14-11-8-12-13(9-11)7-6-10-4-2-1-3-5-10;/h1-5,8-9,14H,6-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHPJDJUKAOQIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(C=N2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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